molecular formula C13H18N2O5S2 B2892862 2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol CAS No. 2034366-49-7

2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

Cat. No.: B2892862
CAS No.: 2034366-49-7
M. Wt: 346.42
InChI Key: WYMHLJUTSLJALG-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base such as sodium hydride.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Formation of the Ethoxyethanol Moiety: The final step involves the reaction of the intermediate compound with ethylene oxide under basic conditions to form the ethoxyethanol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxyethanol moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted ethoxyethanol derivatives

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxazole and thiophene rings can interact with aromatic residues in the active site of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(phenyl)ethoxy]ethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(pyridin-3-yl)ethoxy]ethan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-[2-(3,5-dimethyl-1,2-oxazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol imparts unique electronic properties, making it distinct from its analogs with phenyl or pyridine rings. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-9-13(10(2)20-15-9)22(17,18)14-7-12(19-5-4-16)11-3-6-21-8-11/h3,6,8,12,14,16H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMHLJUTSLJALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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